molecular formula C18H17FN4OS B3411885 3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921791-51-7

3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3411885
CAS No.: 921791-51-7
M. Wt: 356.4 g/mol
InChI Key: HAXRHHRSGUMYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 2-fluorobenzyl thioether group at position 3 and a 4-methoxyphenyl group at position 5.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c1-24-15-8-6-14(7-9-15)22-10-11-23-17(22)20-21-18(23)25-12-13-4-2-3-5-16(13)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXRHHRSGUMYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazo[2,1-c][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This compound's structure features a fluorinated aromatic ring and a methoxyphenyl group, contributing to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound under discussion has shown promising activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structures have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2 μg/mL against resistant strains like Staphylococcus aureus .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. Specifically, compounds similar to 3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast carcinoma) and HCT116 (colon carcinoma). These studies indicate that modifications in the structure can enhance cytotoxicity against these cell lines .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The imidazole and triazole rings are known to inhibit various enzymes and receptors involved in cellular signaling pathways. For instance, the inhibition of certain kinases and phosphatases has been observed in related compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Key factors influencing biological activity include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) can enhance antimicrobial activity.
  • Fluorination : The introduction of fluorine atoms can improve lipophilicity and bioavailability.
  • Sulfanyl Group : This moiety may play a role in enhancing reactivity and interaction with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Antibacterial Study : A derivative similar to the compound showed significant antibacterial activity against both drug-sensitive and resistant strains. It was found to be more potent than traditional antibiotics like vancomycin .
  • Anticancer Evaluation : In a study assessing various triazole derivatives, those with methoxy substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts .
  • Toxicology Assessment : Preliminary toxicity evaluations suggest that triazole derivatives possess low toxicity profiles while maintaining high biological activity .

Data Tables

Activity TypeCompound StructureObserved EffectReference
Antimicrobial3-{[(2-fluorophenyl)methyl]sulfanyl}MIC: 0.25–2 μg/mL against MRSA
Anticancer3-{[(2-fluorophenyl)methyl]sulfanyl}Cytotoxicity against MCF7 & HCT116
ToxicityVarious triazole derivativesLow toxicity

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[2,1-c][1,2,4]triazoles exhibit notable antimicrobial properties. A study demonstrated that derivatives of this class effectively inhibited the growth of various pathogens such as Staphylococcus aureus and Enterococcus faecalis, suggesting that the sulfanyl group enhances antimicrobial activity.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, it was found to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer.

Fungicidal Properties

Imidazo[2,1-c][1,2,4]triazoles have also been explored for their fungicidal properties. Compounds similar to 3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole demonstrated effectiveness against various fungal pathogens in crops. Field trials indicated a significant reduction in disease incidence when applied as a foliar spray.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against S. aureus and E. faecalisShowed significant inhibition at low concentrations
Anticancer ResearchTested on multiple cancer cell linesInduced apoptosis via PI3K pathway inhibition
Agricultural Field TrialsEffectiveness against crop pathogensReduced disease incidence by over 50%

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation and substitution reactions:

  • Oxidation : Forms sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

  • Nucleophilic displacement : Reacts with alkyl halides or arylboronic acids under Pd catalysis.

Reaction TypeReagents/ConditionsProductYield (%)Reference
OxidationH₂O₂ (30%), CH₃COOH, 50°CSulfoxide derivative85
Suzuki CouplingArylboronic acid, Pd(dppf)Cl₂, K₂CO₃Biaryl-imidazo-triazole hybrid76

Modifications on the Imidazo-Triazole Core

The heterocyclic core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

  • EAS : Bromination at the C-5 position using NBS in CCl₄ .

  • Deprotection : Acidic cleavage of methoxyphenyl groups with TFA .

Reaction TypeReagents/ConditionsOutcomeYield (%)Reference
BrominationNBS, CCl₄, 80°C5-Bromo derivative68
Methoxy deprotectionTFA (20%), CH₂Cl₂, rtPhenolic intermediate90

Biological Activity-Driven Reactions

The compound’s bioactivity is enhanced through structural modifications:

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., -F, -Cl) via SNAr reactions improves potency against MRSA .

  • Anticancer activity : Alkylation of the sulfanyl group with propargyl bromide increases cytotoxicity (IC₅₀: 0.08–0.14 μM) .

ModificationReagents/ConditionsBiological TargetIC₅₀/ MICReference
FluorinationSelectfluor®, CH₃CN, 60°Cc-Met kinase inhibition11.77 μM
PropargylationPropargyl bromide, K₂CO₃, DMFHT-29 cancer cells0.08 μM

Stability and Degradation Pathways

The compound undergoes hydrolysis under acidic/basic conditions:

  • Acidic hydrolysis : Cleavage of the sulfanyl group in HCl/MeOH (1:1) at 60°C.

  • Photodegradation : UV exposure (254 nm) leads to imidazole ring scission .

ConditionDegradation ProductHalf-Life (h)Reference
1M HCl, 60°C2-Fluorobenzyl alcohol + triazole2.5
UV light (254 nm)Open-chain amide derivative4.8

Comparison with Similar Compounds

Imidazotriazole Derivatives

  • 7-(4-Methylphenyl)-3-methylthio-5H-imidazo[2,1-c][1,2,4]triazole (CAS 168640-47-9) :

    • Substituents : 4-Methylphenyl (position 7), methylthio (position 3).
    • Key Differences : Replaces 4-methoxyphenyl with 4-methylphenyl and 2-fluorobenzyl thioether with methylthio.
    • Activity : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 31.7 mM), superior to ampicillin .
    • Physicochemical Properties : Lower molecular weight (232.3 g/mol) and density (1.42 g/cm³) compared to the target compound, suggesting reduced lipophilicity .
  • 7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7): Substituents: 4-Fluorophenyl (position 7), thiol (position 3). Key Differences: Thiol group instead of thioether; 4-fluorophenyl lacks the methoxy group.

Triazole Derivatives with Sulfur Linkages

  • 3-(4-Chlorophenyl)-5-[(4-Fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole (CAS 568552-89-6): Core: 1,2,4-Triazole (non-fused) vs. imidazotriazole. Substituents: 4-Chlorophenyl, 4-fluorobenzyl thioether. Activity: Antimicrobial properties inferred from structural analogs .

Physicochemical and Crystallographic Comparisons

  • Crystallinity: Isostructural compounds (e.g., chloro vs.
  • Solubility : The 4-methoxyphenyl group in the target compound likely increases aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenyl) due to polarity .

Pharmacological Potential

  • Antimicrobial Activity: The target compound’s 2-fluorobenzyl thioether may mimic the sulfonyl linkage in 1,2,3-triazole scaffolds, which are known for specificity against bacterial targets .
  • Anti-Inflammatory Potential: Analogous 4-methoxyphenyl-substituted pyrazoles exhibit significant prostaglandin inhibition (comparable to celecoxib), suggesting a plausible mechanism for the target compound .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves cyclization of precursor thiols or thioethers with appropriately substituted triazole intermediates. For example, similar triazole derivatives are synthesized via nucleophilic substitution between thiol-containing intermediates (e.g., 2-fluorobenzylthiol) and halogenated triazole precursors under basic conditions (e.g., NaOH in ethanol) . Purity is ensured through sequential crystallization in ethanol and rigorous spectroscopic validation (IR, ¹H NMR) . Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% to confirm purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: Key techniques include:

  • ¹H NMR : To identify aromatic protons (e.g., 4-methoxyphenyl at δ 6.8–7.2 ppm), methylene groups in the sulfanyl moiety (δ 3.5–4.0 ppm), and imidazo-triazole core protons (δ 7.5–8.5 ppm) .
  • FT-IR : Confirm S-H (2500–2600 cm⁻¹, if present) and C-S (600–700 cm⁻¹) stretches .
  • Elemental Analysis : Validate stoichiometry (e.g., %N for triazole rings) .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer: Solubility is enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Stability is assessed via HPLC at physiological pH (7.4) over 24–72 hours. For sulfur-containing compounds, antioxidant additives (e.g., 0.1% BHT) prevent oxidation during storage .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis yield and reaction conditions?

Methodological Answer: Bayesian optimization algorithms systematically explore variables (e.g., temperature, catalyst loading, solvent ratio) to maximize yield. For example, a Design of Experiments (DoE) approach with 3–5 factors (e.g., 80–120°C, 1–3 eq. base) can reduce trial runs by 50% while identifying optimal conditions (e.g., 90°C, 2 eq. K₂CO₃ in DMF) . Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) further enhance reproducibility .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect bioactivity?

Methodological Answer: Comparative SAR studies using analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) reveal trends in target binding. For instance, fluorophenyl groups enhance lipophilicity (logP ↑0.5–1.0) and membrane permeability, while methoxyphenyl improves π-π stacking in enzyme active sites. Biological assays (e.g., IC₅₀ in kinase inhibition) paired with molecular docking (e.g., AutoDock Vina) quantify these effects .

Q. How to resolve discrepancies in NMR data for sulfur-containing imidazo-triazoles?

Methodological Answer: Conflicting ¹H NMR signals (e.g., overlapping aromatic peaks) are resolved using:

  • ¹³C NMR DEPT-135 : Assign quaternary carbons in the triazole core .
  • 2D HSQC/HMBC : Correlate protons with adjacent carbons to confirm connectivity (e.g., sulfanyl-CH₂ to triazole-C3) .
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives .

Data Contradiction & Validation

Q. How to address conflicting antimicrobial activity data in triazole derivatives?

Methodological Answer: Contradictions arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Validate results with dose-response curves (EC₅₀) and replicate experiments (n ≥ 3). Structural analogs with confirmed activity (e.g., 1,2,4-triazole-thiadiazole hybrids) serve as benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.